molecular formula C7H5ClN4O2 B2817496 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1695701-05-3

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No. B2817496
CAS RN: 1695701-05-3
M. Wt: 212.59
InChI Key: QXIHAUHFUGEHIK-UHFFFAOYSA-N
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Description

“2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C7H5ClN4O2 . It has a molecular weight of 212.59 .


Molecular Structure Analysis

The molecular structure of “2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” involves a pyrimidine ring substituted with a chloro group, a nitro group, and a prop-2-yn-1-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” include a molecular weight of 212.59 and a predicted density of 1.564±0.06 g/cm3 . The boiling point is predicted to be 457.6±40.0 °C .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, similar to the specified compound, have shown potential in antimicrobial applications. For example, synthesized pyrimidine salts with chloranilic and picric acids have demonstrated in vitro antibacterial and antifungal activities. These compounds were characterized using various spectral studies, with certain compounds exhibiting significant inhibition towards antimicrobial activity (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of pyrimidine compounds have been a topic of interest. For instance, research on the synthesis of pyrimidin-4-ols having 5-nitrogen functionality, including chlorination processes, provides insights into the structural and chemical properties of these compounds. This includes discussions on the formation of various derivatives and the conditions under which these transformations occur (Harnden & Hurst, 1990).

Potential in Drug Design

The synthesis, spectroscopic characterization, and structural studies of pyrimidine compounds have shown relevance in drug design, especially against chronic diseases. For instance, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine has been studied as a potential template for drug design against chronic myeloid leukemia, showcasing its interactions with protein residues fundamental in the inhibition process of the disease (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Future Directions

The future directions for “2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As with similar compounds, it could be a useful synthon in the development of new drugs .

properties

IUPAC Name

2-chloro-5-nitro-N-prop-2-ynylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-2-3-9-6-5(12(13)14)4-10-7(8)11-6/h1,4H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIHAUHFUGEHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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